2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as 3-bromobenzaldehyde) reacts with a β-ketoester (such as ethyl acetoacetate) in the presence of ammonium acetate.
Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.
Functional Group Modification: Subsequent reactions introduce the amino, cyano, and other functional groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and quinoline moieties.
Reduction: Reduction reactions can target the cyano and carbonyl groups.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Conversion to primary amines or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metals.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Studied for its potential to inhibit cancer cell proliferation.
Medicine
Drug Development: Potential lead compound for developing new therapeutic agents.
Pharmacology: Investigated for its effects on various biological pathways.
Industry
Material Science: Used in the development of novel materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Interacts with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylquinoline: Lacks the bromine and cyano groups, resulting in different biological activity.
4-(3-Bromophenyl)-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the amino and cyano groups.
Uniqueness
Functional Groups: The presence of multiple functional groups (amino, cyano, bromophenyl) makes it highly versatile in chemical reactions.
Biological Activity: Exhibits a broader range of biological activities compared to simpler quinoline derivatives.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
476483-68-8 |
---|---|
Molecular Formula |
C23H17BrN4O |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17BrN4O/c24-16-7-3-6-14(11-16)21-17(13-26)23(27)28(18-8-2-1-5-15(18)12-25)19-9-4-10-20(29)22(19)21/h1-3,5-8,11,21H,4,9-10,27H2 |
InChI Key |
SZGWWZBREZIIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.